3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride
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Overview
Description
3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride is a chemical compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of Action
It is structurally similar to 3-aminomethylphenylboronic acid , which is known to inhibit Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis .
Mode of Action
Based on its structural similarity to 3-aminomethylphenylboronic acid, it might inhibit leurs, thereby affecting protein synthesis . The inhibition of LeuRS could potentially lead to the disruption of protein synthesis, affecting the growth and survival of the bacteria .
Biochemical Pathways
The inhibition of leurs would affect the protein synthesis pathway . This could lead to downstream effects such as disruption of cellular functions and processes that rely on these proteins.
Result of Action
Based on its potential inhibition of leurs, it could disrupt protein synthesis, leading to impaired growth and survival of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzylamine and cyclohexanone.
Cyclization: The initial step involves the cyclization of 2-aminobenzylamine with cyclohexanone under acidic conditions to form the tetrahydroquinoline core.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 2-position of the tetrahydroquinoline ring. This can be achieved through various methods, including oxidation reactions.
Aminomethylation: The final step involves the introduction of an aminomethyl group at the 3-position. This can be achieved through a Mannich reaction using formaldehyde and a secondary amine.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced composites.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminomethyl-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride
- 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-4-ol hydrochloride
- 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-one hydrochloride
Uniqueness
3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBJRQAHIUTZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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